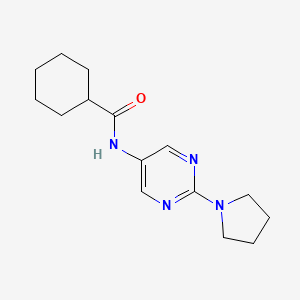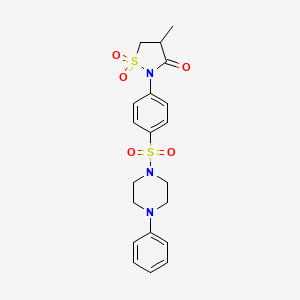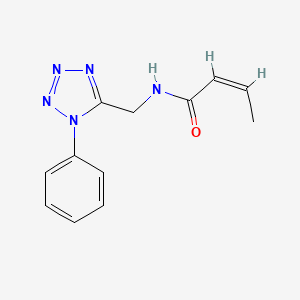![molecular formula C11H10O2 B2511572 1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid CAS No. 501418-06-0](/img/structure/B2511572.png)
1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a unique organic compound characterized by its cyclopropane-fused indene structureIts molecular formula is C11H10O2, and it has a molecular weight of 174.2 g/mol .
Métodos De Preparación
The synthesis of 1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves cyclopropanation reactions. One common method is the reaction of indene with diazomethane under acidic conditions to form the cyclopropane ring. The carboxylic acid group can be introduced through subsequent oxidation reactions . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring or the indene moiety.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring and indene moiety can engage in various binding interactions, influencing biological pathways and processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Comparación Con Compuestos Similares
1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid can be compared with similar compounds such as:
5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: This compound has a bromine atom, which can alter its reactivity and applications.
3-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid:
1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: The methyl group can influence the compound’s stability and reactivity.
These similar compounds highlight the versatility and potential modifications that can be made to the core structure of this compound, enhancing its uniqueness and expanding its range of applications.
Propiedades
IUPAC Name |
1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)10-8-5-6-3-1-2-4-7(6)9(8)10/h1-4,8-10H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNDVQGPAPLJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2511491.png)


![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/new.no-structure.jpg)



![tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B2511506.png)


![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511510.png)

